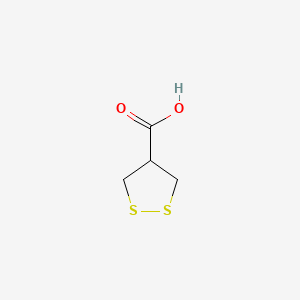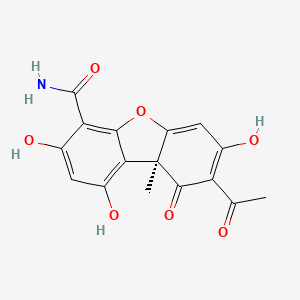
Cercosporamide
概要
説明
Cercosporamide is a potent inhibitor of MAP-kinase interacting kinase-2 (Mnk2) and JAK3 . It blocks eIF4E phosphorylation and exhibits antiproliferative and proapoptotic activity in cancer cells in vitro . It also inhibits Pkc1 .
Synthesis Analysis
This compound is a polyketide-derived fungal metabolite produced by Phoma sp. NG-25 . The fungus is grown in seven growth media to determine the optimal culture condition conducive for this compound production . This compound production peaked on the eighteenth day of incubation in beef peptone dextrose (BPD) broth media .Molecular Structure Analysis
This compound contains a total of 39 bonds; 26 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amide (aromatic), and 2 ketones (aliphatic) .Chemical Reactions Analysis
This compound is a highly potent, ATP-competitive PKC kinase inhibitor targeting PKC1 . It is also a unique Mnk inhibitor .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.28 . It is soluble to 10 mM in DMSO . It should be stored at -20°C .科学的研究の応用
抗真菌活性
Cercosporamideは、強力な抗真菌活性を示すことが実証されています。これは、子嚢菌類、担子菌類、卵菌類を含む様々な植物病原菌の増殖を阻害します。 特に、this compoundは、2種類の唐辛子の炭疽病病原菌、Colletotrichum gloeosporioidesとC. scovilleiに効果的に作用し、それぞれEC50値は3.8 µg/mLと7.0 µg/mLです 。これは、唐辛子の炭疽病の防除に効果的な抗真菌剤としての可能性を示唆しています。
抗癌活性
This compoundは、癌治療においても有望な結果を示しています。 グリア芽腫や肺癌細胞において、ミトゲン活性化プロテインキナーゼ相互作用キナーゼ(MNK1/2)を阻害することで、増殖と転移を抑制します 。その多面的な活性により、this compoundは更なる研究のための魅力的な候補となります。
プロテインキナーゼC(PKC)阻害
This compoundの分子標的は、Candida albicansにおけるPKCです。 PKC活性を阻害することで、this compoundは真菌細胞の生存能力を阻害し、細胞壁生合成を阻害するエキノカンジン系化合物と相乗的に作用します 。このユニークなメカニズムは、this compoundが抗真菌剤としての可能性を秘めていることを示しています。
スクアレンシンターゼ阻害
スクアレンシンターゼを阻害する合成アリールキヌクリジン誘導体は、C. parapsilosisに対して試験されています。 This compound自体はスクアレンシンターゼを直接阻害しませんが、重要な医学的菌株に対する抗真菌活性は、治療の可能性を示唆しています .
併用療法
This compoundは、β-1,3-グルカンシンターゼ阻害剤(エキノカンジン類似体)と併用した場合、著しく抗真菌活性が向上します。 この相乗効果は、新たな併用療法の道を拓く可能性があります .
天然物探索
抗真菌性天然物としてのthis compoundの発見は、生物活性化合物の探索において、内生菌の重要性を強調しています。この発見は、真菌の二次代謝産物とその潜在的な用途に関する理解に貢献しています。
要約すると、this compoundの多面的な特性は、様々な分野における更なる研究のための魅力的な対象となります。抗真菌剤と抗癌剤の両方の役割を持つthis compoundは、将来の治療開発にとって有望な候補です。 🌱🔬👩🔬 .
作用機序
Target of Action
Cercosporamide is a potent inhibitor of Pkc1 kinase and MAP-kinase interacting kinase-2 (Mnk2) . Pkc1 kinase plays a crucial role in the cell wall integrity-signaling pathway in fungi, which is essential for fungal growth . Mnk2 is another important kinase involved in various cellular processes .
Mode of Action
This compound acts as a selective and highly potent inhibitor of fungal Pkc1 kinase . It binds selectively to the Pkc1 kinase, leading to its inactivation . This interaction inhibits the Pkc1-mediated cell wall integrity-signaling pathway, which is essential for fungal growth . The inhibition of Pkc1 activity by this compound is detrimental to fungal cell viability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Pkc1-mediated cell wall integrity-signaling pathway . This pathway is highly conserved in fungi and is essential for fungal growth . By inhibiting Pkc1 kinase, this compound disrupts this pathway, leading to a decrease in fungal cell viability .
Result of Action
The inhibition of Pkc1 kinase by this compound leads to a decrease in fungal cell viability . It has shown antifungal activity in vitro against various strains of medical importance, with the most susceptible species being Candida tropicalis . Thus, this compound might be considered a promising therapeutic antifungal agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Saccharomyces cerevisiae mutant cells with reduced Pkc1 kinase activity become hypersensitive to this compound, and this sensitivity can be suppressed under high-osmotic growth conditions . .
Safety and Hazards
将来の方向性
Cercosporamide might be considered a promising therapeutic antifungal agent . It showed antifungal activity in vitro against 13 of 16 strains of medical importance tested . It could be the first of a new class of molecules with potential to be developed further for clinical use against diseases that are causally linked to overactivation of BMPR signaling .
特性
IUPAC Name |
(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLYFZWVLXQME-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927202 | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131436-22-1 | |
| Record name | (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cercosporamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131436-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Cercosporamide is a potent inhibitor of several kinases, demonstrating a diverse range of interactions and downstream effects depending on the specific target:
- Bone Morphogenetic Protein Receptors (BMPRs): this compound directly inhibits the kinase activity of BMPR type I, also known as activin receptor-like kinases (ALKs) []. This inhibition disrupts the BMP/SMAD signaling pathway, preventing SMAD1/5 phosphorylation and downstream transcriptional activity []. In zebrafish embryos, this inhibition leads to developmental defects similar to those observed with genetic inactivation of BMPRs, such as lack of ventral fin [].
- MAP kinase interacting kinases (MNKs): this compound effectively inhibits MNK1/2, preventing the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 [, , , , , ]. This inhibition ultimately suppresses the translation of proteins involved in cell growth, survival, angiogenesis, and metastasis [, , , , ].
- Protein Kinase C (PKC1): In fungi, this compound acts as a selective and potent inhibitor of Pkc1, a key enzyme in the cell wall integrity pathway []. This inhibition disrupts cell wall biosynthesis and renders fungal cells more susceptible to cell wall stress [].
A: While the provided abstracts do not include comprehensive spectroscopic data, the molecular formula of this compound is C16H12O7 and its molecular weight is 316.26 g/mol. For detailed spectroscopic data, please refer to publications specifically focusing on the structural elucidation of this compound [].
ANone: The provided abstracts do not offer specific data on material compatibility or stability under various conditions. Further research focusing on these aspects is needed to fully understand the performance and applications of this compound in different settings.
A: this compound is not a catalyst. It functions as an inhibitor of various kinases, binding to and blocking the active site of these enzymes. Its selectivity profile varies depending on the specific kinase target. For example, it shows selectivity for fungal Pkc1 over mammalian counterparts [] and has demonstrated potent inhibition of MNK1/2 and BMPR type I with promising anti-cancer and anti-fibrotic potential [, , , , , , ].
A: While the provided abstracts do not delve into specific computational studies, they highlight the potential for such approaches. Molecular docking studies have been used to investigate the binding mode of this compound and its derivatives to targets like PKC1 and MCT8 [, ]. Further research using computational chemistry and modeling, including QSAR model development, could be valuable for optimizing the structure of this compound derivatives and for predicting their activity and selectivity profiles.
ANone: Research suggests that modifications to the this compound scaffold can significantly influence its activity, potency, and selectivity:
- Benzofuran core modifications: Studies on benzofuran-based this compound analogs have shown promising antiproliferative activity against non-small cell lung cancer cell lines [].
- Naphthalene C3 substitutions: Introducing different substituents at the naphthalene C3 position of this compound derivatives has been shown to significantly affect their maximal efficacy as PPARγ partial agonists [].
ANone: The provided abstracts do not specifically address the stability and formulation of this compound. Future research should focus on understanding its stability under various conditions, developing suitable formulations to enhance its solubility and bioavailability, and exploring strategies to overcome potential challenges associated with its delivery and therapeutic application.
A: this compound, originally identified as a natural antifungal metabolite from the fungus Cercosporidium henningsii [], has garnered increasing interest over the years due to its diverse biological activities:
- Early Studies: Initial research focused on elucidating its structure and antifungal properties against phytopathogenic fungi [, ].
- Kinase Inhibition: Subsequent studies unveiled its ability to inhibit various kinases, including PKC1 in fungi [, ], BMPR type I in zebrafish [], and MNK1/2 in mammalian cells [, , , , , ].
- Therapeutic Potential: This kinase inhibition profile has spurred research exploring its potential therapeutic applications in cancer [, , , , , ], fibrodysplasia ossificans progressiva [], diffuse intrinsic pontine glioma [], and diabetes [, ].
ANone: The study of this compound has fostered collaborations across various disciplines, including:
- Natural Product Chemistry: Isolation, structural elucidation, and synthesis of this compound and its derivatives [, , ].
- Biochemistry: Understanding its mechanism of action as a kinase inhibitor and its impact on downstream signaling pathways [, , , , , , , ].
- Cell Biology: Investigating its effects on cell proliferation, survival, differentiation, and other cellular processes [, , , , , ].
- ** Pharmacology:** Assessing its in vitro and in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications [, , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)
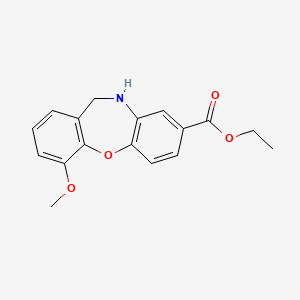
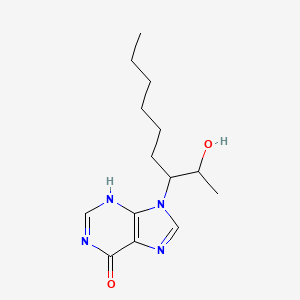
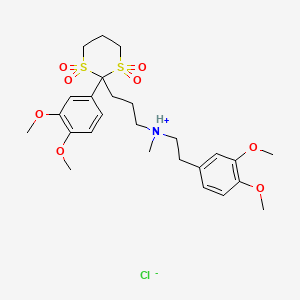
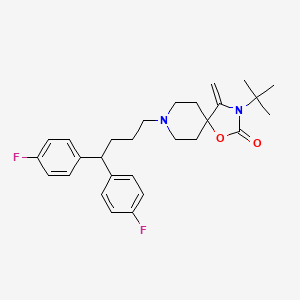
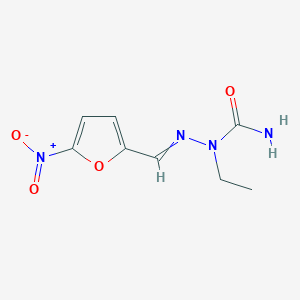
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)
![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)
![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)
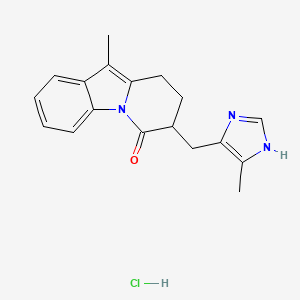
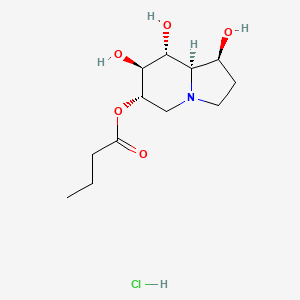

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
